9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt
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Overview
Description
9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt is a chemical compound with the molecular formula C18H36O.xH3O4P.xK. It is also known as oleyl phosphate, potassium salt. This compound is a derivative of oleyl alcohol, which is a long-chain fatty alcohol. The phosphate group attached to the oleyl alcohol makes it a phosphate ester, and the potassium salt form enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt typically involves the phosphorylation of oleyl alcohol. The reaction is carried out by reacting oleyl alcohol with phosphoric acid or phosphorus oxychloride in the presence of a base such as potassium hydroxide. The reaction conditions usually involve heating the mixture to facilitate the formation of the phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleyl alcohol is continuously fed into the reactor along with phosphoric acid and potassium hydroxide. The reaction mixture is heated and stirred to ensure complete conversion of oleyl alcohol to the phosphate ester. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate ester back to oleyl alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Oleyl alcohol.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of 9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt involves its interaction with lipid membranes and proteins. The phosphate group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the potassium salt form can interact with ion channels and transporters, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oleyl alcohol: The parent compound of 9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt.
Stearyl alcohol: Another long-chain fatty alcohol with similar properties.
Cetyl alcohol: A shorter-chain fatty alcohol used in similar applications.
Uniqueness
This compound is unique due to its phosphate ester group, which imparts distinct chemical and physical properties compared to other fatty alcohols. The presence of the phosphate group enhances its solubility in water and its ability to interact with biological membranes, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
59125-49-4 |
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Molecular Formula |
C18H35K2O4P |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
dipotassium;[(Z)-octadec-9-enyl] phosphate |
InChI |
InChI=1S/C18H37O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
NZPBRWXFHYMECG-XXAVUKJNSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
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